1,4-Dioxaspiro[4.4]nonane-7-carbonitrile
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Overview
Description
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a nonane ring with a nitrile group at the 7th position
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile typically involves the reaction of a precursor compound with ethylene glycol in the presence of p-Toluenesulfonic acid (pTSA) as a catalyst . The reaction is carried out in toluene, and sodium sulfate is added to remove the water generated during the reaction. This method provides a straightforward route to obtain the desired spirocyclic compound.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile involves its interaction with molecular targets through its nitrile group and spirocyclic structure. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonane-7-carbonitrile can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile: Similar structure but with the nitrile group at the 6th position.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Contains a dioxane ring fused to a nonane ring with two ketone groups.
The uniqueness of this compound lies in its specific nitrile group positioning, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonane-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGSEZMXORSNKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C#N)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702635 |
Source
|
Record name | 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159329-38-1 |
Source
|
Record name | 1,4-Dioxaspiro[4.4]nonane-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxaspiro[4.4]nonane-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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